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Compound of Interest

Compound Name: Orientalinone

Cat. No.: B15556553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and

spectroscopic analysis of Orientalinone, a key morphinandienone alkaloid. This document

details the methodologies employed in its isolation and characterization, presenting a thorough

analysis of its spectroscopic data to serve as a crucial resource for researchers in natural

product chemistry, pharmacology, and drug development.

Introduction
Orientalinone, with the chemical formula C₁₉H₂₁NO₄, is a naturally occurring alkaloid isolated

from plants of the Papaver genus, notably Papaver orientale. As a morphinandienone alkaloid,

it holds significant interest due to its biosynthetic relationship with other important alkaloids,

serving as a key intermediate in the biogenesis of compounds like isothebaine. Understanding

its precise chemical structure and spectroscopic properties is fundamental for its identification,

synthesis, and the exploration of its potential pharmacological activities.

Structure Elucidation
The definitive structure of Orientalinone has been established through a combination of

spectroscopic techniques and chemical synthesis.

IUPAC Name: 11-hydroxy-2,10-dimethoxy-5-methyl-5-azatricyclo[6.3.1.04,12]dodeca-

1(12),8,10-trien-2,4'-cyclohexa-2,5-dien-1'-one
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Molecular Formula: C₁₉H₂₁NO₄

Molecular Weight: 327.37 g/mol

The core structure features a complex tetracyclic system characteristic of morphinandienone

alkaloids. Key functional groups include a hydroxyl group, two methoxy groups, an N-methyl

group, and a dienone system, which are crucial for its chemical reactivity and spectroscopic

signature.

Spectroscopic Analysis
The structural characterization of Orientalinone is heavily reliant on a suite of spectroscopic

methods. The following sections summarize the key data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)

Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of organic molecules. While a complete, officially published and assigned spectrum

for Orientalinone is not readily available in all databases, data from related studies and

foundational literature provide key insights.

¹H NMR Spectroscopic Data:

Early studies by Battersby and Brown (1966) on (-)-Orientalinone isolated from Papaver

orientale provided the first insights into its proton NMR spectrum. The data revealed the

presence of key functional groups.
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Proton Chemical Shift (τ, ppm) Inferred Assignment

O-CH₃ 6.22 Methoxy group protons

O-CH₃ 6.46 Methoxy group protons

N-CH₃ 7.65 N-methyl group protons

Ar-H 3.52 (s) Aromatic proton

=C-H 4.36 (s)
Olefinic proton in the dienone

system

Data adapted from Battersby &

Brown, 1966. Note: The

original data was presented in

τ (tau) scale, which has been

converted for clarity. The

original publication should be

consulted for precise

experimental conditions.

¹³C NMR Spectroscopic Data:

A complete and unambiguously assigned ¹³C NMR spectrum for Orientalinone is not available

in the primary search results. This represents a significant data gap in the publicly accessible

literature, highlighting an opportunity for further research to fully characterize this important

alkaloid.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. Based on the known structure of Orientalinone, the following characteristic

absorption bands are expected:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15556553?utm_src=pdf-body
https://www.benchchem.com/product/b15556553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group Expected Absorption Range (cm⁻¹)

O-H (hydroxyl) 3500 - 3200 (broad)

C-H (aromatic) 3100 - 3000

C-H (aliphatic) 3000 - 2850

C=O (conjugated ketone) 1685 - 1665

C=C (alkene) 1650 - 1600

C-O (methoxy, hydroxyl) 1260 - 1000

C-N (amine) 1340 - 1020

Note: This table represents expected ranges for the functional groups present in

Orientalinone. A specific experimental IR spectrum is needed for precise peak assignments.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is

particularly informative for compounds with conjugated systems like the dienone moiety in

Orientalinone. The exact absorption maxima (λmax) are dependent on the solvent used. While

specific UV-Vis data for Orientalinone is not detailed in the available search results,

conjugated dienones typically exhibit strong absorption in the UV region.

Experimental Protocols
A detailed, step-by-step protocol for the isolation and purification of Orientalinone specifically

is not fully outlined in the available literature. However, general methods for the extraction of

alkaloids from Papaver species can be adapted.

General Protocol for Alkaloid Extraction from Papaver orientale

Plant Material Collection and Preparation: Fresh or dried aerial parts of Papaver orientale

are collected and finely ground.

Extraction: The powdered plant material is subjected to extraction with a suitable solvent,

typically methanol or ethanol, often under reflux to enhance extraction efficiency. The
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extraction is repeated multiple times to ensure complete recovery of the alkaloids.

Acid-Base Extraction: The crude extract is concentrated under reduced pressure. The

residue is then dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic

alkaloids, rendering them water-soluble. The acidic solution is then washed with a non-polar

organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.

Liberation of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is

basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This

deprotonates the alkaloids, making them soluble in organic solvents.

Solvent Extraction of Alkaloids: The basified aqueous solution is then extracted multiple

times with an organic solvent such as chloroform or a chloroform/isopropanol mixture.

Purification: The combined organic extracts are dried over anhydrous sodium sulfate and

concentrated. The resulting crude alkaloid mixture is then subjected to chromatographic

techniques for the separation and purification of individual alkaloids. Column

chromatography using silica gel or alumina, followed by preparative thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC), can be

employed to isolate pure Orientalinone.

Visualizing Key Processes
To better understand the context of Orientalinone's structure and study, the following diagrams

illustrate the general workflow for its structure elucidation and its position within a key

biosynthetic pathway.
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Caption: Workflow for the isolation and structure elucidation of Orientalinone.

Orientaline OrientalinoneOxidative Coupling OrientalinolReduction IsothebaineDienol-Benzene Rearrangement
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Caption: Simplified biosynthetic pathway showing Orientalinone as a key intermediate.

Conclusion
Orientalinone stands as a pivotal molecule in the landscape of alkaloid chemistry. While its

fundamental structure has been established, this guide highlights a clear need for a more

comprehensive public repository of its spectroscopic data, particularly a fully assigned ¹³C NMR

spectrum. Detailed and reproducible experimental protocols for its isolation are also an area

ripe for further documentation. For researchers in drug discovery and development, a thorough

understanding of Orientalinone's chemistry and biosynthetic context is invaluable for the

synthesis of novel derivatives and the exploration of new therapeutic avenues.

To cite this document: BenchChem. [Orientalinone: A Deep Dive into its Structure and
Spectroscopic Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556553#orientalinone-structure-elucidation-and-
spectroscopic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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